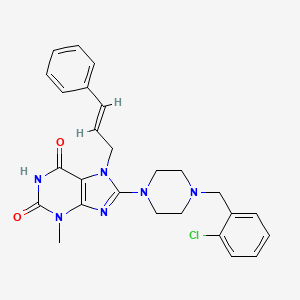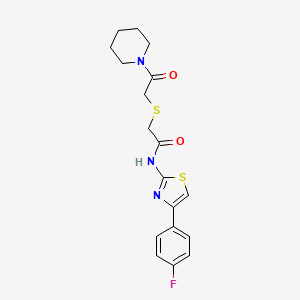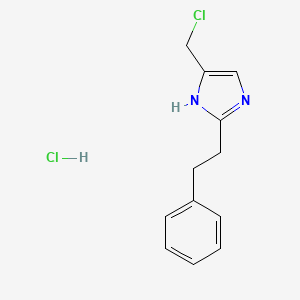![molecular formula C15H12F3NO2 B2455421 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 882747-80-0](/img/structure/B2455421.png)
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyridinyl group, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, trifluoromethylpyridine, and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: It is utilized in the production of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)14-13(7-11(8-19-14)15(16,17)18)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNDKFHBXPCBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B2455343.png)

![3-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2455346.png)

![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
amine dihydrochloride](/img/structure/B2455352.png)

![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)



